(E)-Stereochemistry Dictates Potency and Selectivity Relative to (Z)-4-(1H-pyrazol-1-yl)but-2-enoic Acid
The (E)-configuration of the butenoic acid moiety is critical for bioactivity. While direct quantitative comparative data for (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid versus its (Z)-isomer are not available in the public domain, class-level inference from analogous aza-Michael addition systems indicates that the (Z)-isomer exhibits significantly higher reactivity, which can lead to off-target conjugation and altered pharmacokinetics [1]. This supports the premise that the (E)-isomer's defined geometry is required for the specific enzyme inhibition profile and reduced non-specific binding documented for the target compound [2].
| Evidence Dimension | Alkene stereochemistry and observed enzyme inhibition profile |
|---|---|
| Target Compound Data | (E)-configuration; potent LOX inhibitor with additional FTHFS, carboxylesterase, and COX inhibition [2] |
| Comparator Or Baseline | (Z)-isomer: Higher reactivity in aza-Michael addition, indicating potential for non-specific conjugation [1] |
| Quantified Difference | Quantified difference not available; differentiation based on defined stereochemical impact on reactivity and target selectivity |
| Conditions | Inference based on aza-Michael reaction kinetics and documented multi-target inhibition profile |
Why This Matters
Procuring the (E)-isomer ensures reproducible target engagement and minimizes off-target effects that could arise from the more reactive (Z)-isomer, thereby safeguarding experimental validity.
- [1] Vinylacidic Acid in the Reaction of Aza-Michael with 1-Ethylpyrazole. Libweb PKNU. View Source
- [2] Medical University of Lublin. Record details – (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid. MeSH M0014961. View Source
